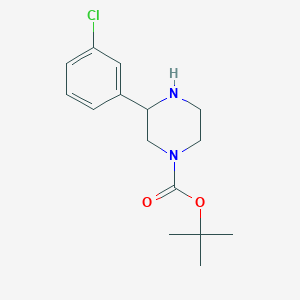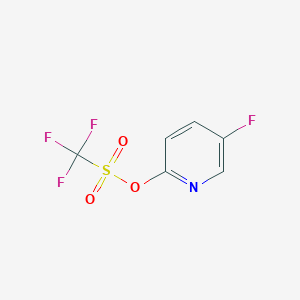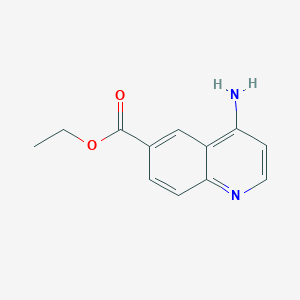
4-氨基喹啉-6-羧酸乙酯
描述
Ethyl 4-aminoquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antimalarial, anticancer, and antibacterial properties . Ethyl 4-aminoquinoline-6-carboxylate, with its unique structure, is of particular interest in medicinal chemistry and pharmaceutical research.
科学研究应用
Ethyl 4-aminoquinoline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme inhibition and protein interactions, providing insights into biological processes at the molecular level.
Medicine: Due to its structural similarity to known antimalarial drugs, it is investigated for its potential antimalarial activity.
作用机制
Target of Action
Ethyl 4-aminoquinoline-6-carboxylate is a derivative of 4-aminoquinoline, which has been used as an antimalarial drug . The primary target of this compound is likely to be similar to that of other 4-aminoquinolines, which is the Plasmodium falciparum, the parasite responsible for malaria . The compound binds to the free heme in the parasite, preventing it from converting it to a less toxic form .
Mode of Action
It is thought to inhibit heme polymerase activity, similar to other 4-aminoquinolines . This results in the accumulation of free heme, which is toxic to the parasites .
Biochemical Pathways
The affected biochemical pathway is the heme detoxification pathway in the Plasmodium falciparum. By inhibiting heme polymerase, Ethyl 4-aminoquinoline-6-carboxylate disrupts this pathway, leading to the accumulation of toxic free heme and the death of the parasite .
Result of Action
The molecular and cellular effects of Ethyl 4-aminoquinoline-6-carboxylate’s action would be the death of the Plasmodium falciparum parasite due to the accumulation of toxic free heme . This would result in the alleviation of malaria symptoms in the host.
Action Environment
The efficacy and stability of Ethyl 4-aminoquinoline-6-carboxylate could be influenced by various environmental factors. It’s worth noting that the effectiveness of similar compounds, such as chloroquine, has been diminished due to the emergence of parasite resistance .
生化分析
Biochemical Properties
Ethyl 4-aminoquinoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting potential anticancer properties . Additionally, ethyl 4-aminoquinoline-6-carboxylate interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of ethyl 4-aminoquinoline-6-carboxylate to its target biomolecules .
Cellular Effects
Ethyl 4-aminoquinoline-6-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, ethyl 4-aminoquinoline-6-carboxylate can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . Furthermore, ethyl 4-aminoquinoline-6-carboxylate can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and impaired cell growth .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-aminoquinoline-6-carboxylate involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule’s activity, depending on the nature of the interaction . For instance, ethyl 4-aminoquinoline-6-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-aminoquinoline-6-carboxylate can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to ethyl 4-aminoquinoline-6-carboxylate can lead to cumulative effects on cellular function, such as increased apoptosis and reduced cell proliferation . These long-term effects are likely due to the sustained inhibition of key enzymes and disruption of cellular signaling pathways .
Dosage Effects in Animal Models
The effects of ethyl 4-aminoquinoline-6-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, ethyl 4-aminoquinoline-6-carboxylate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
Ethyl 4-aminoquinoline-6-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the primary metabolic pathways for this compound is its conversion to active metabolites by cytochrome P450 enzymes in the liver . These metabolites can then exert their pharmacological effects by interacting with target biomolecules . Additionally, ethyl 4-aminoquinoline-6-carboxylate can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production .
Transport and Distribution
The transport and distribution of ethyl 4-aminoquinoline-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells by membrane transporters, such as organic cation transporters, and distributed to various cellular compartments . Once inside the cell, ethyl 4-aminoquinoline-6-carboxylate can bind to specific proteins, such as albumin, which facilitates its distribution and accumulation in target tissues . This localization is crucial for the compound’s pharmacological activity, as it ensures that ethyl 4-aminoquinoline-6-carboxylate reaches its target biomolecules in sufficient concentrations .
Subcellular Localization
Ethyl 4-aminoquinoline-6-carboxylate exhibits specific subcellular localization, which can influence its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular signaling and gene expression . The subcellular localization of ethyl 4-aminoquinoline-6-carboxylate is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the presence of a nuclear localization signal can facilitate the transport of ethyl 4-aminoquinoline-6-carboxylate into the nucleus, where it can modulate transcriptional activity .
准备方法
The synthesis of ethyl 4-aminoquinoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chloroquinoline and ethyl cyanoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide as a base in ethanol. The mixture is heated to reflux to facilitate the reaction.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
化学反应分析
Ethyl 4-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
相似化合物的比较
Ethyl 4-aminoquinoline-6-carboxylate can be compared with other quinoline derivatives such as chloroquine, hydroxychloroquine, and amodiaquine. These compounds share a similar quinoline core structure but differ in their substituents, which influence their biological activities and therapeutic applications . For example:
Chloroquine: Widely used as an antimalarial drug, it has a similar mechanism of action but different pharmacokinetic properties.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, making it less toxic and suitable for long-term use in autoimmune diseases.
Amodiaquine: Another antimalarial drug with a different side chain, providing a broader spectrum of activity against resistant strains.
Ethyl 4-aminoquinoline-6-carboxylate stands out due to its unique combination of substituents, which may offer distinct advantages in terms of potency, selectivity, and reduced side effects.
属性
IUPAC Name |
ethyl 4-aminoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZZVMTGSJGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



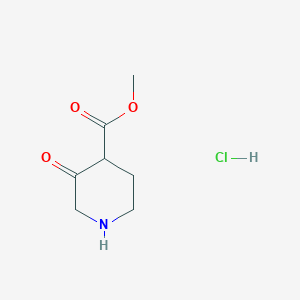
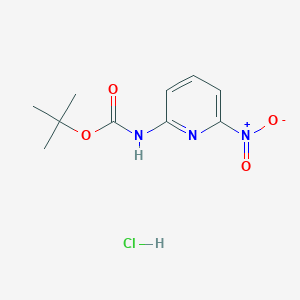
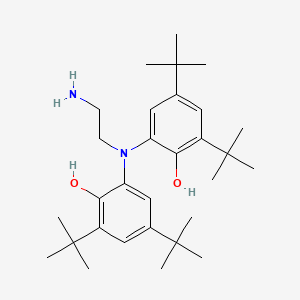
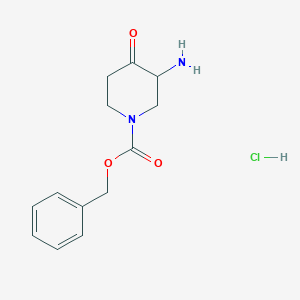


![2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445549.png)
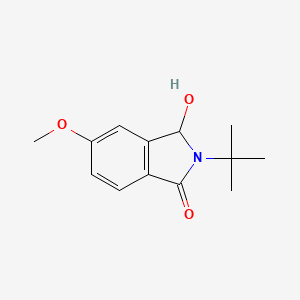

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride](/img/structure/B1445552.png)
